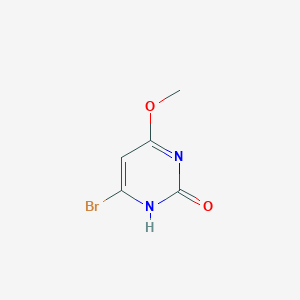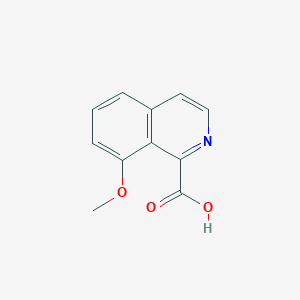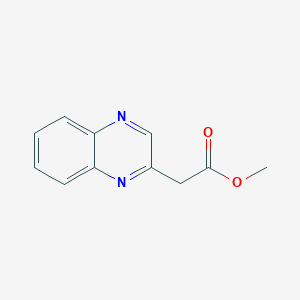
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the reaction of a precursor compound with specific reagents under controlled conditions. One common method involves the use of aluminum chloride (AlCl3) as a catalyst. For instance, a solution of the precursor compound in dry dichloromethane (CH2Cl2) is refluxed with AlCl3 for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, are likely applied to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with dopamine receptors and inhibit the formation of certain metabolites .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity and interaction with dopamine receptors.
Oxoisoaporphine–tetrahydroisoquinoline analogs: These compounds are designed as multi-target directed ligands and have shown potential in treating neurodegenerative diseases.
Uniqueness
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structural features and chiral center, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and serve as a versatile building block further enhances its significance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
methyl (3S)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-5,9H,6H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
NRNCLSLTVLNNRL-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC2=CC=CC=C2C(=O)N1 |
SMILES canónico |
COC(=O)C1CC2=CC=CC=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine](/img/structure/B11898207.png)

![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)

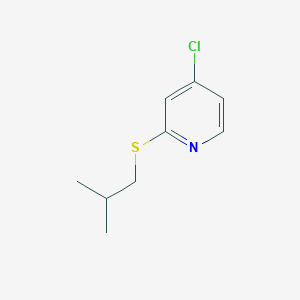
![6-Ethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B11898228.png)
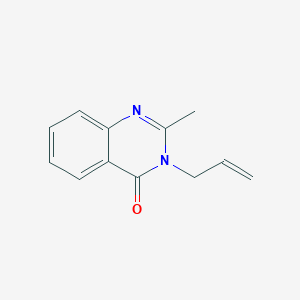
![2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
